1-Fluoro-3-pentylbenzene
Overview
Description
1-Fluoro-3-pentylbenzene is an organic compound with the molecular formula C11H15F It is a derivative of benzene, where a fluorine atom is substituted at the first position and a pentyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-pentylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of fluorobenzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: This method involves the coupling of a fluorobenzene derivative with a pentylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yields.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-pentylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring is an electron-withdrawing group, making the ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or phenols under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce a nitro group onto the benzene ring.
Halogenation: Halogens such as bromine or chlorine can be introduced using halogenating agents like Br2 or Cl2 in the presence of a catalyst.
Major Products:
Nitration: 1-Fluoro-3-pentyl-4-nitrobenzene
Halogenation: 1-Fluoro-3-pentyl-4-bromobenzene
Scientific Research Applications
1-Fluoro-3-pentylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-pentylbenzene involves its interaction with various molecular targets. The fluorine atom’s electron-withdrawing nature affects the electron density on the benzene ring, influencing its reactivity in chemical reactions. The pentyl group provides hydrophobic interactions, which can be crucial in biological systems .
Comparison with Similar Compounds
- 1-Fluoro-2-pentylbenzene
- 1-Fluoro-4-pentylbenzene
- 1-Chloro-3-pentylbenzene
Comparison: 1-Fluoro-3-pentylbenzene is unique due to the specific positioning of the fluorine and pentyl groups, which influences its chemical reactivity and physical properties. Compared to 1-Fluoro-2-pentylbenzene and 1-Fluoro-4-pentylbenzene, the meta position of the substituents in this compound results in different steric and electronic effects, impacting its behavior in chemical reactions .
Properties
IUPAC Name |
1-fluoro-3-pentylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCMASGAHPDHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597334 | |
Record name | 1-Fluoro-3-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28593-13-7 | |
Record name | 1-Fluoro-3-pentylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28593-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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